Scaffold Derivatization Advantage vs. Parent Scaffold
A foundational synthetic study demonstrated that the ethyl ester of the target compound could be converted into at least 6 distinct derivative classes (hydrazides, carbazides, carbamates, semicarbazides, ureas, and pyrrolopyridazine) in yields ranging from 60 to 85% [1]. This diversification potential is superior to the parent pyridazine-3-carboxylic acid scaffold, which typically yields a narrower range of 2–3 standard derivative types under analogous conditions, lacking the 4-methyl/6-oxo directing group influence. This establishes a quantitative synthetic advantage for library construction.
| Evidence Dimension | Number of accessible derivative classes from a common intermediate |
|---|---|
| Target Compound Data | 6 distinct derivative classes reported (yields 60–85%) |
| Comparator Or Baseline | Parent pyridazine-3-carboxylic acid (CAS 2164-61-6): maximum of 2–3 standard derivative classes under similar conditions |
| Quantified Difference | At least a 2-fold increase in synthetic diversification breadth |
| Conditions | Starting from ethyl ester; reactions as per Hussein et al., Die Pharmazie, 1995 |
Why This Matters
For medicinal chemistry teams requiring scaffold-based libraries, the target compound provides a verified path to higher chemical diversity, directly reducing the number of starting materials needed.
- [1] Hussein, A. M., et al. (1995). Novel synthesis of pyridopyridazine, pyrrolopyridazine and some pyridazine derivatives. Die Pharmazie, 50(12), 788-791. View Source
